tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate (CAS 1065484-40-3) is a brominated pyridine-piperidine derivative with the molecular formula C₁₆H₂₃BrN₂O₃ and a molecular weight of 371.27 g/mol . The compound features a 6-bromopyridin-2-yl substituent attached to the piperidine ring, which is protected by a tert-butyl carbamate group. This structure is significant in medicinal chemistry and materials science due to the bromine atom’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and the piperidine scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-6-11(10-18)12-7-4-8-13(16)17-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWODMWKCLCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the piperidine moiety can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate
- CAS : 1142192-48-0 | Molecular Formula : C₁₁H₁₄BrClN₂O₂ | Molecular Weight : 321.60 g/mol .
- Structural Differences : Incorporates both bromo and chloro substituents on the pyridine ring. The methylcarbamate group replaces the piperidine ring in the target compound.
- Implications : The chloro group may reduce reactivity in cross-coupling reactions compared to bromine. The absence of a piperidine scaffold limits its utility in drug design for central nervous system targets.
- Applications : Primarily used in synthetic intermediates; priced at $400/g (1 g scale) .
tert-Butyl 4-(6-Bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
- CAS : 141545-71-3 | Molecular Formula : C₁₅H₁₉BrN₂O₃ | Molecular Weight : 379.23 g/mol .
- Structural Differences : Features a hydroxyl group on the piperidine ring.
- The bromopyridinyl group retains utility in coupling reactions.
- Applications : Explored in medicinal chemistry for its balanced polarity and reactivity.
tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate
tert-Butyl 3-(((6-Bromopyridin-2-yl)sulfonyl)methyl)piperidine-1-carboxylate
- CAS : 1420832-57-0 | Molecular Formula : C₁₆H₂₃BrN₂O₄S | Molecular Weight : 443.33 g/mol .
- Structural Differences : Sulfonyl group introduces polarity and electron-withdrawing effects.
- Implications : The sulfonyl group may facilitate nucleophilic substitutions or hydrogen bonding, altering reactivity compared to the target compound.
tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate
- CAS : 778627-83-1 | Molecular Formula : C₁₄H₂₀ClN₃O₂ | Molecular Weight : 298.78 g/mol .
- Structural Differences : Pyrazine ring replaces pyridine; chloro substituent instead of bromo.
- Implications : Chloro is a poorer leaving group than bromo, reducing efficacy in cross-coupling reactions. Pyrazine’s electron-deficient nature may enhance binding to aromatic receptors.
Comparative Data Table
Biological Activity
tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate (CAS No. 1563534-15-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H21BrN2O2
- Molecular Weight : 341.24 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a bromopyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, SAR analyses have shown that modifications in the bromopyridine structure can significantly enhance anticancer potency. The presence of electron-withdrawing groups on the pyridine ring has been correlated with increased cytotoxicity against tumor cells, suggesting a mechanism that may involve interference with cell proliferation pathways.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (skin cancer) | <10 | |
| This compound | HepG2 (liver cancer) | <15 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition, particularly in A431 cells, with an IC50 value below 10 µM.
- Neuroprotection Study : Another investigation focused on the compound's ability to inhibit AChE activity. The results demonstrated a promising inhibitory effect, suggesting potential applications in treating Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
- Bromine Substitution : The presence of bromine at the 6-position of the pyridine ring enhances lipophilicity and biological activity.
- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to variations in potency and selectivity towards different biological targets.
Q & A
Q. What are the key synthetic routes for tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a brominated pyridine derivative with a piperidine-carboxylate scaffold. A common method is Suzuki-Miyaura cross-coupling using palladium catalysts to form carbon-carbon bonds between boronic acids and brominated pyridines . Optimization factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
- Catalyst loading : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% minimizes cost while maintaining reactivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >97% purity .
Q. What safety protocols are critical when handling brominated intermediates like this compound?
Brominated compounds require stringent safety measures:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Halogenated waste containers for brominated residues .
- Emergency response : Immediate eye washing and decontamination of spills with inert adsorbents .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
¹H/¹³C NMR and 2D techniques (COSY, HSQC) are critical for distinguishing regioisomers and confirming substitution patterns:
- Piperidine ring protons : Axial vs. equatorial protons show distinct splitting (δ 1.4–3.2 ppm).
- Bromopyridine signals : Aromatic protons (δ 7.5–8.5 ppm) and coupling constants (³J ~8 Hz) confirm bromine positioning .
- NOESY : Verifies spatial proximity between the tert-butyl group and pyridine ring .
Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects:
- Electrophilicity : The bromine atom’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution.
- Transition state analysis : Identifies energy barriers for Suzuki coupling steps .
- Solvent effects : Continuum models (e.g., PCM) simulate solvent polarity’s impact on reaction kinetics .
Q. How do steric effects from the tert-butyl group influence biological activity in kinase inhibition assays?
The tert-butyl moiety enhances target selectivity by:
- Steric hindrance : Blocking off-target interactions with smaller binding pockets.
- Lipophilicity : Improving membrane permeability (logP ~2.5–3.0) . Case study : Analogues with tert-butyl groups show 10–100x higher IC₅₀ values for kinases like JAK2 compared to methyl-substituted derivatives .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported melting points or purity levels?
Variations arise from synthesis protocols or analytical methods:
- Melting point : Differences of 5–10°C may stem from polymorphic forms. Use DSC to confirm crystalline phases .
- Purity : HPLC vs. NMR quantification can yield ±2% variations. Cross-validate with LC-MS for trace impurities .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Suzuki Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Pd) | 1–5 mol% | >80% yield | |
| Temperature | 80–100°C | Maximizes C-C bond formation | |
| Solvent | DMF/THF (1:1) | Enhances solubility | |
| Reaction Time | 12–24 hours | Reduces side products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
